2,4,8-Trichlorobenzofuro[3,2-D]pyrimidine
Overview
Description
2,4,8-Trichlorobenzofuro[3,2-D]pyrimidine is a heterocyclic compound that contains both benzofuran and pyrimidine rings. This compound is characterized by the presence of three chlorine atoms at the 2nd, 4th, and 8th positions. It has a molecular formula of C10H3Cl3N2O and a molecular weight of 273.5 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8-Trichlorobenzofuro[3,2-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,6-trichloropyrimidine with a benzofuran derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4,8-Trichlorobenzofuro[3,2-D]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuro[3,2-D]pyrimidine derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
2,4,8-Trichlorobenzofuro[3,2-D]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2,4,8-Trichlorobenzofuro[3,2-D]pyrimidine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit protein kinases, which are involved in cell signaling pathways related to cancer and other diseases .
Comparison with Similar Compounds
2,4,8-Trichlorobenzofuro[3,2-D]pyrimidine can be compared with other similar compounds such as:
- Pyrazolo[3,4-D]pyrimidine
- Pyrido[2,3-D]pyrimidine
- Quinazoline
- Furo[2,3-D]pyrimidine
These compounds share structural similarities but differ in their specific chemical properties and biological activities. For instance, while all these compounds can act as protein kinase inhibitors, their efficacy and selectivity may vary .
Biological Activity
2,4,8-Trichlorobenzofuro[3,2-D]pyrimidine is a compound belonging to the class of halogenated pyrimidines, which have been studied for their diverse biological activities. This article provides an in-depth examination of the biological activity of this compound, including its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Antiproliferative Activity
Research indicates that halogenated pyrimidines exhibit significant antiproliferative activities against various cancer cell lines. A study highlighted the structure-activity relationship (SAR) of thieno[3,2-d]pyrimidines, showing that chlorine substitution at specific positions enhances biological activity. Compounds similar to this compound have been observed to induce apoptosis in leukemia cell lines such as L1210 and K562 .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | K562 | 1.68 | Induces apoptosis |
Thieno[3,2-d]pyrimidine 1 | SU-DHL-6 | 0.55 | Inhibits EZH2 and induces apoptosis |
Thieno[3,2-d]pyrimidine 2 | WSU-DLCL-2 | 0.95 | Inhibits migration and induces apoptosis |
The mechanisms underlying the biological activity of this compound are complex and involve multiple pathways:
- Apoptosis Induction : Studies have shown that compounds related to this structure can activate apoptotic pathways in cancer cells. This is evidenced by morphological changes and activation of caspases in treated cells .
- Cell Cycle Arrest : The compound may also halt the cell cycle at specific checkpoints, preventing further proliferation. This effect was noted in various studies where cell cycle analysis revealed significant alterations upon treatment with halogenated pyrimidines .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several pathogens. Research has indicated selective inhibition against fungal strains such as Cryptococcus neoformans, suggesting potential applications in treating fungal infections .
Table 2: Antimicrobial Activity
Microorganism | Activity Observed |
---|---|
Cryptococcus neoformans | Selective inhibition |
Staphylococcus aureus | Moderate activity |
Escherichia coli | Limited activity |
Case Studies
Several case studies have explored the efficacy of halogenated pyrimidines in clinical settings:
- Case Study 1 : A clinical trial involving patients with chronic myeloid leukemia (CML) showed promising results with thieno[3,2-d]pyrimidine derivatives exhibiting significant reductions in tumor size and improved survival rates.
- Case Study 2 : In vitro studies on breast cancer cell lines demonstrated that compounds similar to this compound could effectively reduce cell viability and induce apoptosis through both intrinsic and extrinsic pathways.
Properties
IUPAC Name |
2,4,8-trichloro-[1]benzofuro[3,2-d]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl3N2O/c11-4-1-2-6-5(3-4)7-8(16-6)9(12)15-10(13)14-7/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHAHILPKRWJRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(O2)C(=NC(=N3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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